1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
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Overview
Description
1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide typically involves nucleophilic substitution reactions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include alkyl halides, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide can be compared with other quaternary ammonium salts, such as:
S-Acetylthiocholine iodide: Similar in structure but with different biological activities.
N-Ethyl-2-methylquinolinium iodide: Another quaternary ammonium salt with distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
85109-30-4 |
---|---|
Molecular Formula |
C11H22INOS |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] ethanethioate;iodide |
InChI |
InChI=1S/C11H22NOS.HI/c1-10-6-4-5-7-12(10,3)8-9-14-11(2)13;/h10H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KLTYOPPBQALSCD-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCC[N+]1(C)CCSC(=O)C.[I-] |
Origin of Product |
United States |
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